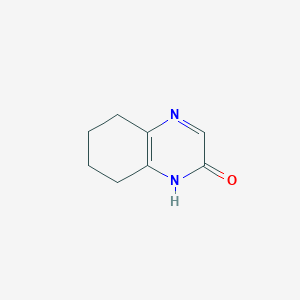
5,6,7,8-Tetrahydroquinoxalin-2-ol
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-2-ol is a chemical compound with the molecular formula C8H10N2O . It is a substance used for research and development .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in several studies . For instance, cyclohexadione was cyclocondensed with glycinamide under basic conditions to form 5,6,7,8-tetrahydroquinoxalin-2(1H)-one . Another method involves the use of α-aminoamidines for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10N2O . The molecular weight of this compound is 134.1784 .Scientific Research Applications
Synthetic Chemistry and Derivatives Formation
- 5,6,7,8-Tetrahydroquinoxalin-2-ol and its derivatives are involved in various synthetic chemistry processes. For instance, derivatives containing an oxygen functionality in the 6-position have been synthesized through ring closure of 2,3-disubstituted pyrazines, exploring the novel chemistry of these tetrahydroquinoxalines (Houminer, 1981).
Biomedical Research: Anticancer and PARP-1 Inhibition
- In biomedical research, specifically in anticancer studies, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, a related compound, has been used as a bio-isosteric scaffold in designing new derivatives with potential PARP-1 inhibitory activity. This research highlights the significant suppressive impact of these compounds in nanomolar ranges, suggesting a framework for new potent anticancer agents targeting the PARP-1 enzyme (Syam et al., 2022).
Pharmacological and Biophysical Studies
- 5,6,7,8-Tetrahydroquinoxaline compounds have also been studied for their pharmacological and biophysical properties. For example, the absolute configuration at C6 of natural 5,6,7,8 tetrahydrobiopterin, a compound related to tetrahydroquinoxalines, has been elucidated, contributing to the understanding of its biological function (Armarego et al., 1982).
Photochemical Applications
- The photochemical behaviors of 5,6,7,8-tetrahydroquinoxalin-2(1H)-ones and related compounds have been investigated, showing their potential in photochemical applications and chemical interactions (Nishio et al., 1991).
Chemical Synthesis and Green Chemistry
- 5,6,7,8-Tetrahydroquinoxalines play a role in the development of eco-friendly synthetic approaches. A study focuses on constructing derivatives using a green chemistry approach, highlighting their significance in the synthesis of multi-functionalized benzenes and their potential in drug discovery (Damera & Pagadala, 2023).
Anti-Corrosion Research
- Research in the field of anti-corrosion has also employed derivatives of 8-hydroxyquinoline (closely related to this compound) for protecting mild steel in acidic mediums. This showcases the compound's potential in industrial applications (Douche et al., 2020).
Electrochemical Studies
- Electrochemical properties and radical anions of carbocycle-fluorinated quinoxalines and their substituted derivatives, which include tetrahydroquinoxaline structures, have been studied. This research provides insights into the electrochemical behavior of these compounds, relevant in the field of electrochemistry and material science (Shundrin et al., 2017).
Safety and Hazards
Future Directions
The future directions for the study of 5,6,7,8-Tetrahydroquinoxalin-2-ol and its derivatives could involve further exploration of their potential antitubercular activity . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFRZKZEUUPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356175 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-58-4 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


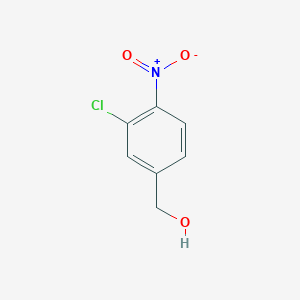
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
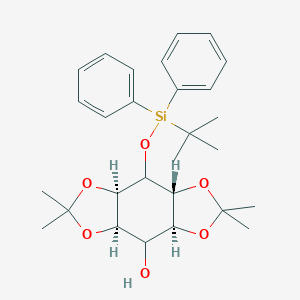

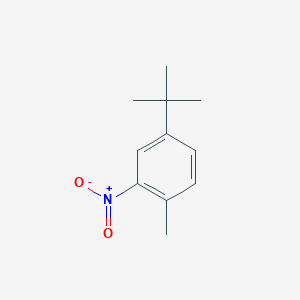




![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
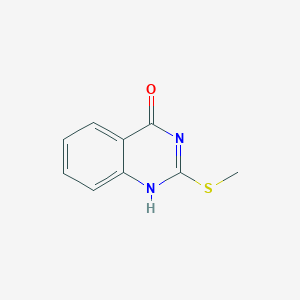
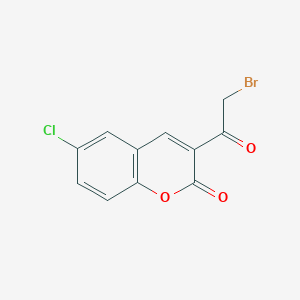
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)

